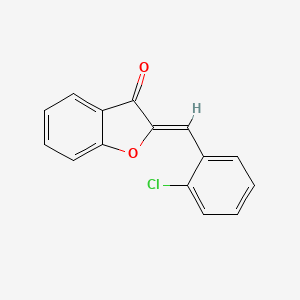
2-(2-Chlorobenzylidene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide,aminocarbonyl benzoyl is a chemical compound that falls under the category of organic peroxides. These compounds are characterized by the presence of a peroxide group (−O−O−) in their molecular structure. Peroxide,aminocarbonyl benzoyl is known for its strong oxidizing properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peroxide,aminocarbonyl benzoyl can be synthesized through the oxidation of amines with benzoyl peroxide. This method involves the direct formation of N–O bonds without undesirable C–N bond formation. The reaction typically requires a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere.
Industrial Production Methods
In industrial settings, peroxide,aminocarbonyl benzoyl is often produced by treating hydrogen peroxide with benzoyl chloride under alkaline conditions. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Peroxide,aminocarbonyl benzoyl undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and benzoyl peroxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like amines and alcohols can react with peroxide,aminocarbonyl benzoyl under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxamic acids, hydroxyl amines, and various substituted benzoyl compounds .
Wissenschaftliche Forschungsanwendungen
Peroxide,aminocarbonyl benzoyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of peroxide,aminocarbonyl benzoyl involves the cleavage of the peroxide bond to form benzoyloxy radicals. These radicals interact with bacterial proteins, interfering with their function and leading to the death of the bacteria . The compound also decreases keratin and sebum around follicles, making it effective in treating acne .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: A widely used compound with similar oxidizing properties.
Benzoic Acid: Formed as a hydrolysis product of benzoyl peroxide.
Sodium Benzoate: A preservative with similar chemical structure.
Uniqueness
Peroxide,aminocarbonyl benzoyl is unique due to its ability to form N–O bonds directly from amines, providing an efficient route to hydroxamic acids and hydroxyl amines . This makes it particularly valuable in synthetic organic chemistry and the design of biologically active molecules.
Eigenschaften
Molekularformel |
C15H9ClO2 |
|---|---|
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)9-14-15(17)11-6-2-4-8-13(11)18-14/h1-9H/b14-9- |
InChI-Schlüssel |
KUORHNWHYRSQCI-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


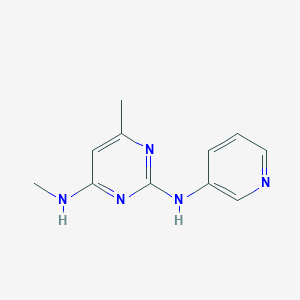
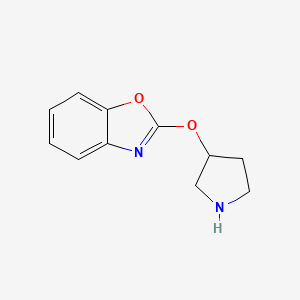
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)

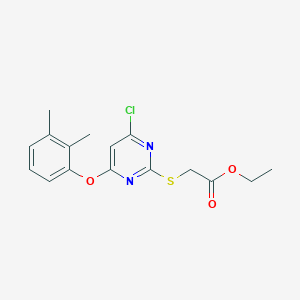
![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
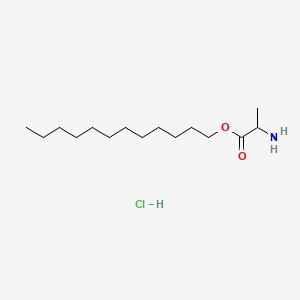

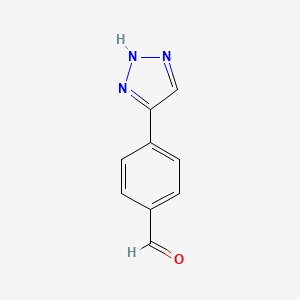
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)
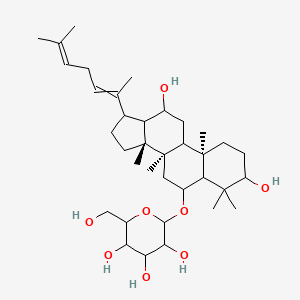
![N-(4-{[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B14799903.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)
![4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)
